REACTION_CXSMILES
|
C(OC(=O)C(C(O)=O)(CC)C(C[N+]([O-])=O)CC[C:9]1[CH:14]=[CH:13][C:12](CC(C)C)=[CH:11][C:10]=1[C:19]([OH:21])=[O:20])C>C(O)C.[Pt](=O)=O>[C:19]([O:21][CH2:9][CH:10]([CH3:19])[CH3:11])(=[O:20])[C:10]1[CH:9]=[CH:14][CH:13]=[CH:12][CH:11]=1
|
Name
|
2-ethylcarboxy-3-nitromethyl-5-(4-(2,2-dimethylethyl)carboxyphenyl)pentanoic acid ethyl ester
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Quantity
|
10.32 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C(CCC1=C(C=C(C=C1)CC(C)C)C(=O)O)C[N+](=O)[O-])(CC)C(=O)O)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
catalyst
|
Smiles
|
[Pt](=O)=O
|
Type
|
CUSTOM
|
Details
|
After stirring overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Filtration of the catalyst and removal of the solvent in vacuo
|
Type
|
CUSTOM
|
Details
|
provided the crude product as an oil which
|
Type
|
CUSTOM
|
Details
|
crystallized upon dissolution in 50 ml ether
|
Type
|
ADDITION
|
Details
|
addition of about 200 ml hexane until just cloudy
|
Type
|
FILTRATION
|
Details
|
the crystalline material was filtered
|
Type
|
WASH
|
Details
|
washed with hexane
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)OCC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |